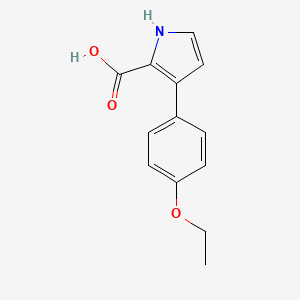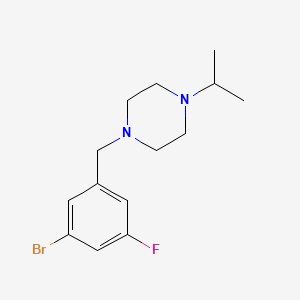
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an isopropyl group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with 4-isopropylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the benzyl ring can influence its binding affinity and selectivity towards these targets. The isopropyl group on the piperazine ring can also affect its pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can be compared with other similar compounds, such as:
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-pyrrolidine: This compound has a similar benzyl ring but with a pyrrolidine ring instead of a piperazine ring.
3-Bromo-5-fluorobenzaldehyde: This compound has a similar benzyl ring but with an aldehyde group instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20BrFN2 |
|---|---|
Molekulargewicht |
315.22 g/mol |
IUPAC-Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H20BrFN2/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
DTCSRRTUPJGOKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
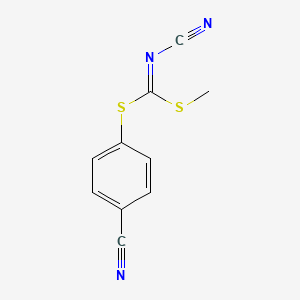
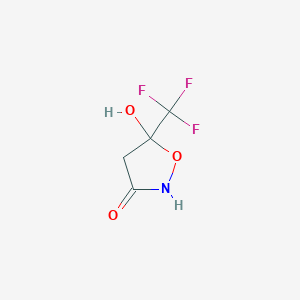

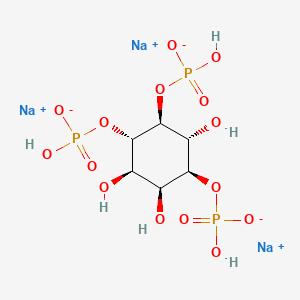
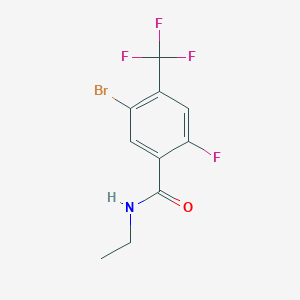

![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)
![(E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13724435.png)
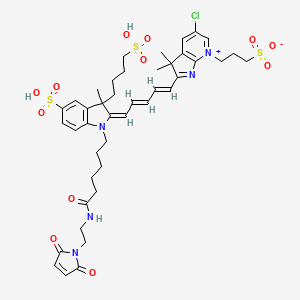
![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)


